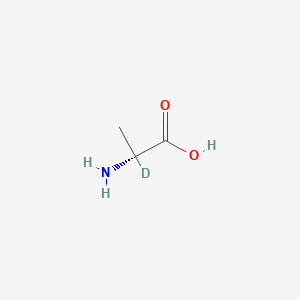

D-Alanine-2-D1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-deuteriopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i2D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-LIIDHCAMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and stability of D-Alanine-2-D1

Chemical Properties, Stability Profile, and Metabolic Kinetics

Executive Summary

D-Alanine-2-d1 (CAS: [Specific isotopologue CAS if available, otherwise generic deuterated CAS]) represents a precision-engineered isotopologue of the non-proteinogenic amino acid D-alanine. Characterized by the substitution of the alpha-proton with deuterium (

This guide details the physicochemical behavior, synthesis logic, and validation protocols for this compound, serving as a reference for its application in metabolic probing and deuterated drug design.

Molecular Architecture & Physicochemical Profile

The substitution of Hydrogen with Deuterium at the C-2 position introduces subtle but critical changes in the molecule's vibrational energy and bond stability.

Structural Specifications

-

Chemical Formula:

-

Molecular Weight: 90.10 g/mol (approx. +1.006 Da vs. standard D-Ala)

-

Chirality: R-configuration (D-isomer)

-

Isotopic Enrichment: Typically >98% atom % D at C-2.

The Carbon-Deuterium Advantage

The utility of this compound rests on the fundamental difference in bond dissociation energy (BDE) between C-H and C-D bonds. Because deuterium has twice the mass of protium, the zero-point vibrational energy of the C-D bond is lower, requiring higher activation energy to cleave.

| Property | C-H Bond (Standard) | C-D Bond (Deuterated) | Impact |

| Bond Length | ~1.09 Å | ~1.09 Å (negligible diff.) | Steric fit in enzyme pockets remains unchanged. |

| Vibrational Freq. | ~2900 cm⁻¹ | ~2100 cm⁻¹ | Lower frequency indicates a deeper potential energy well. |

| Bond Energy (BDE) | ~338 kJ/mol | ~341-345 kJ/mol | Primary driver of metabolic resistance. |

Kinetic Isotope Effect (KIE) & Metabolic Stability

The primary application of this compound is to probe or retard metabolism by D-Amino Acid Oxidase (DAAO) . DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding

Mechanism of Resistance

The rate-limiting step in DAAO catalysis is the abstraction of the hydride (or deuteride) from the

-

Standard D-Ala: Rapid hydride transfer.

-

D-Ala-2-d1: Slower deuteride transfer due to the primary KIE.

Field Data: Research indicates a primary substrate isotope effect (

Pathway Visualization

The following diagram illustrates the metabolic bottleneck created by deuteration.

Figure 1: Mechanism of DAAO inhibition via Primary Kinetic Isotope Effect. The C-D bond cleavage (Red) represents the high-energy barrier.

Synthesis & Purification Strategies

Producing high-fidelity this compound requires preventing racemization while ensuring high isotopic incorporation.

Chemical Exchange Method (Base-Catalyzed)

The most direct route involves base-catalyzed hydrogen-deuterium exchange. The

Protocol: NaOEt/EtOD Exchange

-

Concept: Uses basic conditions to enolize the carbonyl, allowing solvent deuterium (

) to replace the -

Risk: This method inherently racemizes the product. If starting with D-Alanine, you will obtain DL-Alanine-2-d1 and must perform a subsequent chiral resolution.

Chemo-Enzymatic Resolution (Recommended)

To ensure enantiomeric purity, a coupled enzymatic approach is superior.

Step-by-Step Workflow:

-

Racemic Deuteration: Subject L-Alanine or DL-Alanine to high-temperature/pressure exchange in

with a weak base (e.g., triethylamine) and salicylaldehyde (catalyst) to generate DL-Alanine-2-d1. -

Acetylation: Protect the amine to form N-Acetyl-DL-Alanine-2-d1.

-

Enzymatic Resolution: Use Acylase I (from Aspergillus) .

-

Acylase I selectively hydrolyzes the L-isomer (N-Acetyl-L-Ala-2-d1

L-Ala-2-d1). -

The D-isomer remains acetylated (N-Acetyl-D-Ala-2-d1).

-

-

Separation: Extract the acetylated D-isomer from the free L-amino acid via ion-exchange chromatography.

-

Deprotection: Acid hydrolysis of N-Acetyl-D-Ala-2-d1 yields pure This compound .

Figure 2: Chemo-enzymatic workflow for isolating enantiomerically pure this compound.

Analytical Characterization Protocols

Validating this compound requires confirming two distinct properties: Isotopic Enrichment (how much D?) and Enantiomeric Purity (is it D or L?).

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the site of deuteration.

| Experiment | Expected Observation for this compound | Causality |

| ¹H-NMR | Disappearance of the quartet at | The |

| ¹H-NMR | Methyl doublet ( | Loss of coupling to the adjacent |

| ¹³C-NMR | Coupling between ¹³C and the quadrupolar Deuterium nucleus ( |

Mass Spectrometry (MS)

-

Method: Direct Infusion ESI-MS (Positive Mode).

-

Target: Look for the

peak.-

Standard D-Ala: m/z 90.1

-

D-Ala-2-d1: m/z 91.1

-

-

Purity Calc: Ratio of intensity

.

Enantiomeric Purity (Chiral HPLC)

Because H/D exchange can cause racemization, chiral purity must be checked after deuteration.

-

Column: Chirobiotic T (Teicoplanin-based) or Crown Ether columns.

-

Mobile Phase: MeOH/Water/Acetic Acid.

-

Detection: UV at 210 nm or MS.

-

Criteria: >99% ee (enantiomeric excess).

Stability & Handling (Critical)

The Achilles Heel: Wash-out.

The C-2 position is chemically labile. While the C-D bond is strong against enzymatic cleavage, it is susceptible to chemical exchange with solvent protons (

pH Sensitivity

-

Acidic pH (< 4): Highly stable. The protonated amine prevents enolization.

-

Neutral pH (7): Metastable. Slow exchange over weeks in solution.

-

Basic pH (> 9): Unstable. Base-catalyzed enolization occurs rapidly, leading to:

-

Loss of Deuterium (replaced by H from solvent).

-

Racemization (conversion to L-Ala).

-

Storage Protocol

-

State: Store as a solid dry powder. Never store in aqueous solution for long periods.

-

Temperature: -20°C is preferred to minimize kinetic energy for exchange.

-

Atmosphere: Desiccated. Moisture absorption initiates slow surface exchange.

References

-

Pollegioni, L., et al. (1997). "pH and kinetic isotope effects in D-amino acid oxidase catalysis." European Journal of Biochemistry. Link

-

Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry. Link

-

Mothet, J. P., et al. (2000). "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor." Proceedings of the National Academy of Sciences. (Context on D-amino acid physiology). Link

-

Aikawa, T., et al. (2024). "Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids." JACS Au. Link

-

Neuhaus, F. C. (1962). "The Enzymatic Synthesis of D-Alanyl-D-alanine." Journal of Biological Chemistry. (Foundational methods on D-Ala synthesis). Link

Sources

Precision Deuteration: Technical Specifications and Validation of D-Alanine-2-d1

Strategic Context: The Alpha-Proton Switch

D-Alanine-2-d1 (Structure:

This specific deuteration offers two distinct mechanistic advantages driven by the Primary Kinetic Isotope Effect (KIE):

-

Metabolic Resistance: It significantly retards oxidative deamination by D-amino acid oxidase (DAAO), as the C-D bond cleavage is the rate-determining step (RDS) in the hydride transfer mechanism.

-

Racemization Suppression: The C-D bond has a lower zero-point energy (ZPE) than the C-H bond, increasing the activation energy required for proton abstraction. This stabilizes the chiral center against chemically or enzymatically induced racemization (conversion to L-Alanine).

For researchers, the utility of this reagent is binary: if the isotopic purity at the C2 position is compromised (<98 atom % D), the biological "silence" or metabolic stability is lost, rendering experimental data invalid.

The Physics of Purity: Critical Specifications

In high-stakes drug development or mechanistic probing, "purity" is a tripartite metric. A reagent can be chemically pure (99%) but isotopically essentially useless (90% D).

The following specifications represent the Gold Standard for this compound intended for use in kinetic studies or API synthesis.

Table 1: Recommended Technical Specifications

| Parameter | Specification | Rationale |

| Chemical Purity | Minimizes interference from synthesis byproducts (e.g., inorganic salts, residual solvents) that affect gravimetric stoichiometry. | |

| Isotopic Enrichment | Critical: Any residual H at the C2 position ( | |

| Chiral Purity (ee) | Presence of L-Alanine-2-d1 (or L-Ala-H) introduces a biological false positive, as L-Ala is incorporated into proteins, whereas D-Ala is specific to peptidoglycan/specialized peptides. | |

| Water Content | D-Alanine is hygroscopic. Excess water leads to hydrolysis errors in peptide coupling and incorrect concentration calculations. | |

| Appearance | White Crystalline Powder | Discoloration indicates oxidation or metal contamination from reduction catalysts (e.g., Pd/C or Rh). |

Mechanistic Visualization: The Kinetic Isotope Effect

The value of this compound lies in the energy barrier difference between breaking a C-H bond vs. a C-D bond. The diagram below illustrates the Primary KIE in the context of DAAO-mediated oxidation.

Validation Methodologies: Self-Validating Protocols

Trusting a Certificate of Analysis (CoA) without internal verification is a risk in critical path research. The following protocols allow for internal validation of the specifications listed above.

A. Isotopic Purity Determination (The "Silent Proton" Method)

Standard 1H-NMR is insufficient because the signal of interest (the alpha-proton) disappears upon deuteration.

Protocol:

-

Technique: 1H-NMR with Internal Standard.

-

Solvent: D2O (99.96%) is NOT recommended for the initial check as it masks exchangeable protons. Use DMSO-d6 .

-

Internal Standard: Maleic Acid or Benzoic Acid (non-exchangeable protons, distinct shift).

-

Procedure:

-

Dissolve ~10 mg this compound and ~10 mg Standard in DMSO-d6.

-

Integrate the Methyl doublet (CH3) of Alanine (approx 1.3 ppm).

-

Look for the Alpha-proton signal (approx 3.8-4.0 ppm).

-

-

Calculation:

-

In a 100% deuterated sample, the Alpha-H signal is effectively zero (baseline noise).

-

Any integration at ~3.9 ppm represents residual Hydrogen (Isotopic Impurity).

-

Note: The Methyl signal will appear as a broad singlet or perturbed doublet due to coupling with the alpha-Deuterium (spin 1), confirming the presence of D.

-

B. Chiral Purity (Enantiomeric Excess)

Direct chiral separation of underivatized amino acids is difficult due to zwitterionic character.

Protocol (Marfey's Method - High Sensitivity):

-

Reagent: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

-

Reaction: React this compound with FDAA under basic conditions (NaHCO3, 40°C, 1 hour).

-

Mechanism: FDAA reacts with the amine to form diastereomers (L-FDAA-D-Ala and L-FDAA-L-Ala).

-

Analysis: Reverse Phase HPLC (C18 column).

-

The diastereomers have significantly different retention times.

-

Detection: UV at 340 nm.

-

-

Acceptance: Area of the L-FDAA-D-Ala peak must be >99% of the total alanine-derivative area.

Quality Control Workflow

This decision tree outlines the logical flow for accepting a batch of this compound for sensitive biological assays.

References

-

Pollegioni, L., et al. (1997). "pH and Kinetic Isotope Effects in D-Amino Acid Oxidase Catalysis." Journal of Biological Chemistry. Link

- Establishes the primary KIE values for D-Alanine oxid

-

Food and Drug Administration (FDA). (2017). "NDA Approval: Deutetrabenazine (AUSTEDO)."[1] FDA Approved Drug Products.[1] Link

- Regulatory precedent for the clinical validity and safety of deuter

-

Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[2][3][4][5][6] Link

- The authoritative protocol for determining enantiomeric excess in amino acids.

-

Tung, R. (2016). "The Development of Deuterium-Containing Drugs." Innovations in Pharmaceutical Technology. Link

- Overview of the "Deuterium Switch" str

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. D- Alanine | 338-69-2 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]

- 3. epfl.ch [epfl.ch]

- 4. Asymmetric synthesis of α-deuterated α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Application And Preparation Method Of D-alanine-www.china-sinoway.com [china-sinoway.com]

Role of D-Alanine-2-D1 in bacterial peptidoglycan synthesis

Technical Guide: The Role of D-Alanine-2-D1 in Bacterial Peptidoglycan Synthesis Profiling

Executive Summary

The precise characterization of bacterial cell wall dynamics is a cornerstone of modern antibiotic discovery, particularly for targets involving the peptidoglycan (PG) biosynthetic machinery.[1] While general metabolic labeling using fluorescent D-amino acids (FDAAs) or heavy methyl-deuterated alanine (D-Ala-3,3,3-d3) is common, This compound (deuterated specifically at the alpha-carbon) represents a specialized, high-fidelity probe designed for mechanistic enzymology and metabolic flux analysis .

This guide details the technical utility of this compound. Unlike its methyl-labeled counterparts, the 2-d1 isotopologue serves as a "fragile" tracer that reports on the activity of Alanine Racemase (Alr) . Because the racemization mechanism obligatorily involves the abstraction of the alpha-proton, the retention or loss of the deuterium label at position 2 provides a binary readout of whether the amino acid was incorporated directly via the salvage pathway or subjected to racemase-mediated equilibration.

The Mechanistic Imperative: Why this compound?

To understand the utility of this compound, one must distinguish it from other isotopologues.

-

D-Alanine-3,3,3-d3 (Methyl-d3): The deuterium labels are on the methyl group. These are chemically stable and generally not exchangeable during enzymatic processing by Alr or D-Ala-D-Ala ligase (Ddl). This probe is ideal for total mass quantification.

-

This compound (Alpha-d1): The deuterium is on the chiral center (C2).

-

The Alr Checkpoint: Alanine Racemase (Alr) converts L-Ala to D-Ala (and vice versa) using a PLP (pyridoxal-5'-phosphate) cofactor. The reaction mechanism requires the formation of a Schiff base followed by the deprotonation of the alpha-carbon .

-

The Fate of the Label: If exogenous D-Ala-2-d1 enters the cell and is processed by Alr, the C2-Deuterium is removed and replaced by a solvent proton (H). If the molecule bypasses Alr and is ligated directly by Ddl, the C2-Deuterium is retained.

-

Therefore, this compound is a flux discriminator , allowing researchers to quantify the contribution of the exogenous salvage pathway versus the endogenous racemization pool.

Biological Context & Signaling Pathways

The incorporation of this compound maps the competition between two critical enzymes in the cytoplasm: Alanine Racemase (Alr) and D-Ala-D-Ala Ligase (Ddl) .

Pathway Logic

-

Uptake: D-Ala-2-d1 is transported into the cytoplasm (e.g., via CycA).

-

The Fork in the Road:

-

Path A (Direct Ligation): Ddl captures D-Ala-2-d1 and couples it to another D-Ala (or D-Lac) to form D-Ala-D-Ala-2-d1 (or d2). Outcome: Label Retention (Mass shift +1 or +2).

-

Path B (Racemase Scrambling): Alr binds D-Ala-2-d1, removes the alpha-deuterium to form a planar carbanion intermediate, and reprotonates it (likely with H from water). Outcome: Label Loss (Mass shift +0).

-

Visualization: The Deuterium Fate Map

Caption: Flux diagram illustrating the "Scrambling Effect." D-Ala-2-d1 retention signifies direct utilization by Ddl, while loss signifies processing by Alr.

Experimental Protocol: Quantitative Isotope Tracing

This protocol describes the use of D-Ala-2-d1 to measure the Racemase Bypass Efficiency (RBE) in Staphylococcus aureus or Escherichia coli.

Materials

-

Probe: this compound (98%+ isotopic purity).

-

Medium: Minimal medium (M9 or chemically defined) to control background alanine levels.

-

Instrumentation: LC-MS/MS (High-Resolution Q-TOF or Orbitrap recommended).

Step-by-Step Workflow

Phase 1: Metabolic Labeling

-

Inoculation: Grow bacterial cultures to early log phase (

) in minimal medium. -

Pulse: Add D-Ala-2-d1 to a final concentration of 1–5 mM.

-

Control A: Unlabeled D-Ala (Mass reference).

-

Control B: D-Ala-3,3,3-d3 (Uptake efficiency reference).

-

-

Incubation: Incubate for 1–2 generation times (approx. 30–60 mins).

-

Quench: Rapidly chill cells on ice and harvest by centrifugation (

, 5 min).

Phase 2: Peptidoglycan Extraction

-

Boiling: Resuspend pellet in 4% SDS and boil for 30 min to inactivate all autolysins and racemases immediately.

-

Washing: Wash SDS-insoluble sacculi 5x with water to remove non-covalently bound metabolites.

-

Digestion: Treat with Muramidase (Lysozyme) or Mutanolysin to generate soluble muropeptides.

-

Reduction: Reduce muropeptides with Sodium Borohydride (

) to prevent mutarotation and simplify chromatography.

Phase 3: LC-MS Analysis

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).

-

Gradient: 0% to 15% Acetonitrile in 0.1% Formic Acid (Muropeptides are hydrophilic).

-

Target Ions: Monitor the specific muropeptide masses (e.g., GlcNAc-MurNAc-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala).

-

M (Unlabeled): Natural abundance.

-

M+1 (Single Label): Indicates one D-Ala-2-d1 incorporated (usually position 4 or 5).

-

M+2 (Double Label): Indicates two D-Ala-2-d1 residues (positions 4 and 5).

-

Data Analysis & Interpretation

The data output is a mass spectrum showing the isotopologue distribution.

Calculating Racemase Bypass Efficiency (RBE)

The RBE quantifies how much exogenous D-Ala bypassed the racemase scrambling.

Note: This must be corrected for the natural isotopic envelope (C13).

Interpretation Table

| Observation | Isotope Pattern | Biological Implication |

| High Retention | Dominant M+1 / M+2 peaks | Low Alr Activity or High Flux to Ddl . The cell is preferentially using the exogenous salvage pathway. |

| Low Retention | Dominant M+0 peak (despite uptake) | High Alr Activity . The exogenous D-Ala-2-d1 entered but was rapidly equilibrated to L-Ala and back to D-Ala-H by the racemase before ligation. |

| Mixed Profile | Spread of M0, M+1, M+2 | Balanced competition between Alr equilibration and Ddl consumption. |

Applications in Drug Discovery

A. Validating Alanine Racemase Inhibitors

When testing a novel Alr inhibitor (e.g., Cycloserine analogs or novel small molecules):

-

Hypothesis: Inhibition of Alr should prevent the conversion of L-Ala to D-Ala.

-

Experiment: Grow cells in media lacking D-Ala (lethal for Alr mutants) + Inhibitor + D-Ala-2-d1 (rescue).

-

Result: If Alr is truly inhibited, the D-Ala-2-d1 cannot be converted to L-Ala. Furthermore, the cell relies solely on the exogenous D-Ala-2-d1 for survival. The PG should be 100% labeled (M+1/M+2).

-

Failure Mode: If the PG contains significant M+0 (unlabeled D-Ala), the inhibitor is ineffective, and the cell is synthesizing D-Ala de novo from L-Ala (which is unlabeled).

B. Kinetic Isotope Effect (KIE) Studies

This compound can be used to determine if the deprotonation step of Alr is rate-limiting.

-

Primary KIE: Breaking a C-D bond is slower than a C-H bond (

). -

Assay: If feeding D-Ala-2-d1 slows down the growth rate compared to D-Ala-H in an Alr-dependent auxotroph (or during Alr reversal), it suggests the C-H bond cleavage is the rate-determining step in the enzyme's catalytic cycle.

References

-

Walsh, C. T. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly.[1][2][3][4][5][6][7]Journal of Biological Chemistry .

-

Cava, F., et al. (2011). D-Amino acids govern stationary phase cell wall re-modeling in bacteria.Science .

-

Vollmer, W., & Bertsche, U. (2008).[8] Murein (peptidoglycan) structure, architecture and biosynthesis in Escherichia coli.Biochimica et Biophysica Acta (BBA) - Biomembranes .

-

Kuru, E., et al. (2012). In Situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids.[9]Angewandte Chemie .

-

Tiyigaya, T., et al. (2021).[8] Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion.bioRxiv .[8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Amino acid - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]

- 6. biorxiv.org [biorxiv.org]

- 7. D-amino Acids Govern Stationary Phase Cell Wall Re-Modeling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Kinetic Isotope Effect of D-Alanine-2-D1: From Mechanistic Insights to Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the kinetic isotope effect (KIE) of D-Alanine-2-D1. By leveraging this powerful tool, we can unravel enzymatic mechanisms at a granular level and inform the rational design of novel therapeutics. This document moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, ensuring a deep and actionable understanding of the subject.

Introduction: The Significance of D-Alanine and the Power of the Kinetic Isotope Effect

D-Alanine is a non-canonical amino acid that plays a pivotal role in the biology of many organisms, most notably in the biosynthesis of the peptidoglycan layer of bacterial cell walls.[1] This essential structural component provides bacteria with the necessary rigidity to withstand internal osmotic pressure, making the enzymes involved in its synthesis prime targets for antimicrobial drugs.[2] The D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, in particular, is a critical building block in the cross-linking of peptidoglycan chains, a process famously targeted by antibiotics like vancomycin.[3][4]

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions.[5] It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.[6] By substituting the hydrogen at the C2 position of D-Alanine with deuterium (this compound), we can probe the bond-breaking and bond-forming events that occur during its enzymatic processing. This guide will focus on the primary KIE, where the C-H bond is cleaved in the rate-determining step of the reaction.

A significant primary KIE (typically kH/kD > 2) provides strong evidence that the C-H bond is being broken in the transition state of the rate-limiting step. The magnitude of the KIE can provide further insights into the geometry and nature of this transition state.[7] This information is invaluable for understanding how enzymes work and for designing potent and specific inhibitors.[6]

Key Enzymes in D-Alanine Metabolism: Prime Targets for KIE Studies

Several key enzymes utilize D-Alanine as a substrate, and understanding their mechanisms is crucial for developing new antimicrobials. The KIE of this compound is a key tool in this endeavor.

D-Amino Acid Oxidase (DAAO)

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[8] In the case of D-Alanine, the product is pyruvate. The reaction involves the breaking of the Cα-H bond, making it an ideal system for KIE studies with this compound.

Studies on DAAO from Rhodotorula gracilis have shown a significant primary KIE with [2-D]d-alanine, with values as high as 9.1 at low pH.[9] This large KIE strongly supports a mechanism where the cleavage of the Cα-H bond is the rate-limiting step. The pH dependence of the KIE further suggests that the protonation state of active site residues plays a critical role in the catalytic mechanism.[9] The data are consistent with a hydride transfer mechanism for the dehydrogenation reaction.[9]

Alanine Racemase (Alr)

Alanine racemase is a ubiquitous bacterial enzyme that catalyzes the interconversion of L-Alanine and D-Alanine.[10] This enzyme is essential for providing the D-Alanine necessary for peptidoglycan synthesis.[11] As such, it is a validated target for antibacterial drug development.

KIE studies on alanine racemase from Geobacillus stearothermophilus have revealed valuable mechanistic details. The primary substrate KIE for the D to L direction is approximately 1.3, while in the L to D direction it is around 1.8-1.9.[10][12] These values, while significant, are smaller than those observed for DAAO, suggesting that the C-H bond cleavage may not be the sole rate-limiting step. Further investigation using multiple isotope effects has provided evidence for a stepwise mechanism involving a carbanionic intermediate.[10]

D-Alanine:D-Alanine Ligase (Ddl)

D-Alanine:D-Alanine ligase is another critical enzyme in peptidoglycan biosynthesis, responsible for the ATP-dependent ligation of two D-Alanine molecules to form the D-Ala-D-Ala dipeptide. While the primary KIE of this compound is not directly applicable to the ligation step, understanding the kinetics of this enzyme is crucial for drug design. Flavonoids like quercetin and apigenin have been shown to inhibit Ddl by competing with ATP.[13]

Experimental Methodologies for Measuring the Kinetic Isotope Effect of this compound

Synthesis of this compound

The first critical step is the synthesis of the isotopically labeled substrate. Several methods exist for the preparation of deuterium-labeled amino acids. One common approach involves the use of a Pd/C-Al-D2O system for selective H-D exchange.[14] Another method involves the stereospecific synthesis from labeled precursors.[2] It is crucial to determine the isotopic purity of the synthesized this compound, typically by mass spectrometry or NMR, before its use in kinetic experiments.

Experimental Workflow for KIE Measurement

The following diagram illustrates a general workflow for a competitive KIE experiment, where a mixture of D-Alanine and this compound is used as the substrate.

Caption: General workflow for a competitive KIE experiment.

Step-by-Step Protocol for KIE Measurement using Mass Spectrometry

Mass spectrometry is a highly sensitive technique for measuring KIEs by directly determining the ratio of light to heavy isotopes in the substrate or product.[15][16]

Protocol: Competitive KIE of DAAO with this compound using MALDI-TOF MS

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of purified D-Amino Acid Oxidase (DAAO) in a suitable buffer (e.g., 50 mM sodium pyrophosphate, pH 8.5).

-

Prepare a 1:1 molar mixture of D-Alanine and this compound. The final concentration should be determined based on the Km of the enzyme for D-Alanine.

-

-

Reaction Setup:

-

In a temperature-controlled environment (e.g., 25°C), prepare a reaction mixture containing the buffer and DAAO.

-

Initiate the reaction by adding the D-Alanine/D-Alanine-2-D1 mixture.

-

At defined time points (e.g., 0, 1, 2, 5, 10, and 20 minutes), withdraw an aliquot of the reaction mixture and immediately quench it to stop the reaction. Quenching can be achieved by adding a strong acid (e.g., perchloric acid) or a denaturing agent.

-

-

Sample Preparation for MALDI-TOF MS:

-

To the quenched samples, add a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile/water with trifluoroacetic acid).

-

Spot the mixture onto a MALDI plate and allow it to dry.

-

-

MALDI-TOF MS Analysis:

-

Acquire mass spectra in positive ion mode.

-

Determine the peak intensities for the protonated molecules of D-Alanine ([M+H]+) and this compound ([M+D+H]+) in the remaining substrate.

-

Alternatively, monitor the formation of the product, pyruvate, and its deuterated counterpart.

-

-

Data Analysis and KIE Calculation:

-

Calculate the ratio of the light to heavy isotope (R) at each time point.

-

The KIE can be determined from the following equation: KIE = log(1-f) / log(1 - f * Rp/R0) where f is the fraction of the reaction, Rp is the isotopic ratio of the product, and R0 is the initial isotopic ratio of the substrate.

-

Step-by-Step Protocol for KIE Measurement using NMR Spectroscopy

NMR spectroscopy can also be used to measure KIEs, particularly for 13C-labeled substrates, by monitoring the change in peak intensities over time.[14][17]

Protocol: Competitive 13C KIE of an enzyme with a 13C-labeled substrate

-

Substrate Preparation:

-

Prepare a mixture of the natural abundance substrate and the 13C-labeled substrate at a known ratio.

-

-

NMR Sample Preparation:

-

In an NMR tube, prepare the reaction mixture containing buffer, enzyme, and any necessary cofactors in D2O.

-

Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.

-

-

Reaction Monitoring by NMR:

-

Initiate the reaction by adding the substrate mixture to the NMR tube.

-

Acquire a series of 13C NMR spectra at regular time intervals.

-

-

Data Analysis and KIE Calculation:

-

Integrate the peaks corresponding to the 13C-labeled substrate and product at each time point.

-

The KIE is calculated from the relative rates of disappearance of the labeled and unlabeled substrates.

-

Data Interpretation and Mechanistic Implications

The interpretation of KIE data provides profound insights into enzyme mechanisms.

| Enzyme | Substrate | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

| D-Amino Acid Oxidase | [2-D]d-alanine | 9.1 ± 1.5 (low pH) | C-H bond cleavage is the rate-limiting step; supports a hydride transfer mechanism. | [9] |

| Alanine Racemase | [α-D]alanine | ~1.3 (D to L) | C-H bond cleavage is partially rate-limiting; consistent with a stepwise mechanism. | [12] |

| Alanine Racemase | [α-H]alanine | ~1.8-1.9 (L to D) | C-H bond cleavage is partially rate-limiting; consistent with a stepwise mechanism. | [10] |

Table 1: Kinetic Isotope Effects for D-Alanine Metabolizing Enzymes

A large primary KIE, as seen with DAAO, is a strong indicator that the hydrogen is being transferred in the rate-determining step. The magnitude of the KIE can also provide information about the symmetry of the transition state. A maximal KIE is expected for a symmetrical transition state where the hydrogen is equally shared between the donor and acceptor atoms.

In contrast, the smaller KIEs observed for alanine racemase suggest that other steps in the reaction, such as substrate binding or product release, may also be partially rate-limiting. This highlights the importance of considering the entire kinetic scheme when interpreting KIE data.

The following diagram illustrates the proposed transition state for the DAAO-catalyzed oxidation of D-Alanine, consistent with a large KIE.

Caption: Putative transition state for hydride transfer in DAAO.

Application in Drug Development: Targeting D-Alanine Metabolism

The essential role of D-Alanine in bacterial cell wall biosynthesis makes the enzymes in this pathway attractive targets for the development of novel antibiotics.[2] KIE studies are instrumental in this process for several reasons:

-

Mechanism-Based Inhibitor Design: A detailed understanding of the transition state, gleaned from KIE data, allows for the rational design of transition-state analogs. These are stable molecules that mimic the structure of the transition state and bind to the enzyme with very high affinity, acting as potent inhibitors.[6]

-

Elucidating Drug Resistance Mechanisms: Vancomycin resistance in bacteria often involves the replacement of the D-Ala-D-Ala terminus of peptidoglycan precursors with D-Ala-D-Lactate.[18][19] While not a direct application of the KIE of this compound, understanding the kinetics of the enzymes involved in this resistance pathway is crucial for developing new drugs to overcome it.

-

Improving Drug Metabolism and Pharmacokinetics (DMPK): The "deuterium switch" is a strategy in drug development where a hydrogen atom at a metabolically labile position in a drug molecule is replaced with deuterium.[20][21] The stronger C-D bond can slow down the rate of metabolic inactivation, leading to improved pharmacokinetic properties such as a longer half-life and reduced dosing frequency. While not directly related to inhibiting D-Alanine metabolizing enzymes, this demonstrates the broader utility of the kinetic isotope effect in drug design.

The following diagram illustrates how KIE data can inform the drug discovery pipeline.

Caption: Role of KIE in the drug discovery pipeline.

Conclusion and Future Perspectives

The kinetic isotope effect of this compound is a powerful and versatile tool for dissecting the mechanisms of enzymes involved in D-Alanine metabolism. As this guide has demonstrated, the insights gained from KIE studies have profound implications for our fundamental understanding of enzyme catalysis and for the development of new therapeutic agents.

Future research in this area will likely focus on the application of more advanced techniques, such as computational modeling in conjunction with experimental KIE data, to generate even more detailed pictures of enzymatic transition states. Furthermore, the exploration of heavy-atom KIEs (e.g., 13C, 15N, 18O) will provide complementary information about the roles of other atoms in the reaction mechanism. As the threat of antibiotic resistance continues to grow, the importance of fundamental mechanistic studies, powered by techniques like the kinetic isotope effect, cannot be overstated.

References

-

ChemRxiv. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. [Link]

-

Toney, M. D., Nieto Castro, J., & Addington, T. A. (2013). Heavy-enzyme kinetic isotope effects on proton transfer in alanine racemase. Journal of the American Chemical Society, 135(7), 2509–2511. [Link]

-

Bennet, A. J., & Chan, J. (2001). A direct NMR method for the measurement of competitive kinetic isotope effects. Journal of the American Chemical Society, 123(42), 10547–10552. [Link]

-

Flashman, E., & Schofield, C. J. (2023). Measurement of kinetic isotope effects on peptide hydroxylation using MALDI-MS. Methods in Enzymology, 683, 1-20. [Link]

-

Li, L., & Wu, P. (2015). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Current Organic Chemistry, 19(14), 1332-1343. [Link]

-

Kohen, A. (2017). Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1865(11), 1645-1653. [Link]

-

Wikipedia. (2024). Kinetic isotope effect. [Link]

-

EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404. [Link]

-

Albert Einstein College of Medicine. (n.d.). How Kinetic Isotope Effects Can Be Used to Understand Enzymatic Transition States. [Link]

-

Roston, D., & Kohen, A. (2013). Isotope Effects as Probes for Enzyme Catalyzed Hydrogen-Transfer Reactions. Molecules, 18(6), 6338-6362. [Link]

-

Flashman, E., & Schofield, C. J. (2023). Measurement of kinetic isotope effects on peptide hydroxylation using MALDI-MS. Methods in Enzymology, 683, 1-20. [Link]

-

University of Maryland. (2019). New method for kinetic isotope effect measurements. [Link]

-

Spies, M. A., & Toney, M. D. (2003). Multiple hydrogen kinetic isotope effects for enzymes catalyzing exchange with solvent: application to alanine racemase. Biochemistry, 42(17), 5099–5107. [Link]

-

Toney, M. D., Nieto Castro, J., & Addington, T. A. (2013). Heavy-enzyme kinetic isotope effects on proton transfer in alanine racemase. Journal of the American Chemical Society, 135(7), 2509–2511. [Link]

-

Fitzpatrick, P. F. (1996). pH and kinetic isotope effects in D-amino acid oxidase catalysis. Biochemistry, 35(24), 7729–7735. [Link]

-

Meziane-Cherif, D., & Courvalin, P. (2019). Molecular mechanisms of vancomycin resistance. FEBS Letters, 593(20), 2846-2857. [Link]

-

Axelsson, B. S., O'Toole, K. J., Spencer, P. A., & Young, D. W. (1994). Versatile synthesis of stereospecifically labelled D-amino acids via labelled aziridines—preparation of (2R,3S)-[3-2H1]- and (2R,3R)-[2,3-2H2]-serine. Journal of the Chemical Society, Perkin Transactions 1, (6), 807-815. [Link]

-

Zenodo. (2024). Data for: Exploring Transition States of Protein Conformational Changes via Out-of-Distribution Detection in the Hyperspherical Latent Space. [Link]

-

Richard, J. P., Amyes, T. L., & Reyes, A. C. (2018). Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosphate Dehydrogenase. Biochemistry, 57(29), 4275–4285. [Link]

-

Caldinelli, L., Sacchi, S., & Pollegioni, L. (2010). Biochemical properties of human D-amino acid oxidase. The FEBS journal, 277(8), 1965–1977. [Link]

-

Pirali, T., Serafini, M., & Cargnin, S. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 18(9), 699–717. [Link]

-

Wilkinson, D. J., & Brook, M. S. (2010). The application of 2H2O to measure skeletal muscle protein synthesis. Journal of cachexia, sarcopenia and muscle, 1(2), 143–149. [Link]

-

Marshall, C. G., Broadhead, G. K., Leskiw, B. K., & Wright, G. D. (1997). D-Ala-D-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB. Proceedings of the National Academy of Sciences of the United States of America, 94(12), 6480–6483. [Link]

-

Sacchi, S., Caldinelli, L., & Pollegioni, L. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in molecular biosciences, 5, 2. [Link]

-

Gabler, M., & Fischer, L. (2004). D-Amino acid oxidase: Physiological role and applications. Applied microbiology and biotechnology, 64(1), 13–19. [Link]

-

Neuhaus, F. C. (1962). The enzymatic synthesis of D-alanyl-D-alanine. The Journal of biological chemistry, 237, 778–785. [Link]

-

DoseMeRx. (n.d.). Vancomycin Mechanism of Action. [Link]

-

O'Brien, K. M., & Tanner, M. E. (2019). Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis. The FASEB Journal, 33(S1), 1-1. [Link]

-

ResearchGate. (n.d.). Vancomycin resistance operons organized by d‐Ala‐d‐lac and d‐Ala‐d‐Ser... [Link]

-

Kimura, T., Sakai, S., Horio, M., Takahara, S., Ishigo, S., Nakane, M., ... & Isaka, Y. (2024). Kinetic analysis of D-Alanine upon oral intake in humans. Amino acids, 1-10. [Link]

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Deuterated drugs; where are we now?. Journal of medicinal chemistry, 61(12), 5091–5109. [Link]

-

Sharma, R., & Sharma, A. K. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS medicinal chemistry letters, 8(10), 1013–1014. [Link]

-

Kimura, T., Sakai, S., Horio, M., Takahara, S., Ishigo, S., Nakane, M., ... & Isaka, Y. (2024). Kinetic analysis of D-Alanine upon oral intake in humans. Amino acids, 1-10. [Link]

-

Catalysis Science & Technology. (2019). Density functional theory study of thermodynamic and kinetic isotope effects of H2/D2 dissociative adsorption on transition metals. [Link]

-

Medicosis Perfectionalis. (2022, April 29). Vancomycin pharmacology | Mechanism of action and side effects [Video]. YouTube. [Link]

-

Tabuchi, F., Matsumoto, Y., Ishii, M., Tatsuno, K., Okazaki, M., Sato, T., ... & Sekimizu, K. (2025). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Antimicrobial agents and chemotherapy, e01936-24. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Versatile synthesis of stereospecifically labelled D-amino acids via labelled aziridines—preparation of (2R,3S)-[3-2H1]- and (2R,3R)-[2,3-2H2]-serine; (2S,2′S,3S,3′S)-[3,3′-2H2]- and (2S,2′S,3R,3′R)-[2,2′,3,3′-2H4]-cystine; and (2S,3S)-[3-2H1-] and (2S,3R)-[2,3-2H2]-β-chloroalanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. The application of 2H2O to measure skeletal muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doseme-rx.com [doseme-rx.com]

- 5. researchgate.net [researchgate.net]

- 6. einsteinmed.edu [einsteinmed.edu]

- 7. Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pH and kinetic isotope effects in d-amino acid oxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multiple hydrogen kinetic isotope effects for enzymes catalyzing exchange with solvent: application to alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Heavy-enzyme kinetic isotope effects on proton transfer in alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drum.lib.umd.edu [drum.lib.umd.edu]

- 14. A direct NMR method for the measurement of competitive kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis and Purity Analysis of High-Purity D-Alanine-2-D1

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the methodologies for the synthesis of high-purity, isotopically labeled D-Alanine-2-D1. The incorporation of deuterium at the α-carbon of D-alanine is of significant interest in pharmaceutical research for mechanistic studies, metabolic tracing, and enhancing the pharmacokinetic profiles of drug candidates. This document details proven synthetic routes, including chemo-enzymatic and stereoselective chemical methods, providing not just procedural steps but the underlying scientific rationale for experimental choices. Furthermore, it establishes a framework for the rigorous purity assessment of the final compound, ensuring both high enantiomeric excess and isotopic enrichment. This guide is intended to be a practical and authoritative resource for researchers and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of this compound

D-amino acids, once considered anomalies, are now recognized for their crucial roles in various biological processes and their potential as therapeutic agents. D-alanine, in particular, is a fundamental component of the peptidoglycan layer in bacterial cell walls, making enzymes involved in its metabolism attractive targets for novel antibiotics.[1] The site-specific incorporation of a deuterium atom at the C-2 position (this compound) offers a powerful tool for researchers. The increased mass of deuterium can alter reaction kinetics (the kinetic isotope effect), providing insights into enzyme mechanisms.[2] Moreover, deuteration can modify the metabolic profile of drug molecules, often leading to improved pharmacokinetic properties.[2]

This guide will navigate the complexities of synthesizing this compound with high stereochemical and isotopic fidelity. We will delve into two primary synthetic strategies:

-

Chemo-enzymatic Synthesis: This approach combines a non-selective deuteration step to produce racemic DL-Alanine-2-D1, followed by a highly selective enzymatic resolution to isolate the desired D-enantiomer.

-

Stereoselective Chemical Synthesis: This strategy employs chiral catalysts or auxiliaries to directly introduce deuterium at the α-position with inversion of stereochemistry from a readily available L-alanine precursor.

Each method will be presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a critical evaluation of its advantages and limitations. The guide will culminate in a comprehensive overview of the analytical techniques required to validate the purity and isotopic enrichment of the final product.

Chemo-Enzymatic Synthesis of this compound

This two-stage approach is a robust and widely applicable method for producing high-purity this compound. The initial non-selective deuteration is followed by a highly specific enzymatic kinetic resolution.

Stage 1: Synthesis of DL-Alanine-2-D1 via Pyridoxal-Catalyzed H/D Exchange

The first stage involves the exchange of the α-proton of alanine with deuterium from a deuterium oxide (D₂O) solvent. This reaction is efficiently catalyzed by pyridoxal phosphate (PLP), the active form of vitamin B6.[3]

Mechanism of Action: The Role of Pyridoxal Phosphate

The catalytic activity of PLP is centered around the formation of a Schiff base (internal aldimine) with an active site lysine residue of an enzyme. In this biomimetic synthesis, pyridoxal hydrochloride acts as the catalyst. The amino group of alanine displaces the lysine to form an external aldimine with the pyridoxal. The pyridinium ring of PLP acts as an electron sink, facilitating the deprotonation of the α-carbon of the amino acid.[4] This generates a resonance-stabilized carbanion, which is then reprotonated by a deuteron from the D₂O solvent. This process can be repeated, leading to a high degree of deuteration at the α-position.

Caption: Pyridoxal-catalyzed H/D exchange mechanism.

Experimental Protocol: Synthesis of DL-Alanine-2-D1

Materials:

-

DL-Alanine

-

Pyridoxal hydrochloride

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Hydrochloric acid (HCl) in D₂O

-

Sodium hydroxide (NaOH) in D₂O

Procedure:

-

Reaction Setup: In a sealed reaction vessel, dissolve DL-alanine (1 equivalent) and pyridoxal hydrochloride (0.1 equivalents) in D₂O to a concentration of approximately 0.5 M.

-

pH Adjustment: Adjust the pD of the solution to approximately 7.0-8.0 using a solution of NaOH in D₂O. The pD can be estimated by adding 0.4 to the pH meter reading.

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C with continuous stirring for 24-48 hours.[5] The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal.

-

Work-up and Purification:

-

After cooling to room temperature, remove the D₂O under reduced pressure.

-

Redissolve the resulting solid residue in a minimal amount of D₂O and lyophilize to remove any residual H₂O.[5]

-

The crude DL-Alanine-2-D1 can be further purified by recrystallization from a D₂O/ethanol-d6 mixture.

-

Stage 2: Enzymatic Kinetic Resolution of DL-Alanine-2-D1

Kinetic resolution is a powerful technique for separating enantiomers based on the differential reaction rates of an enzyme with each enantiomer. For the resolution of DL-Alanine-2-D1, an L-specific enzyme is typically used to selectively convert the L-enantiomer into a different compound, leaving the desired D-enantiomer unreacted. A common and effective method utilizes an L-amino acid oxidase.

Mechanism of Action: L-Amino Acid Oxidase

L-amino acid oxidases are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide. The enzyme is highly specific for the L-enantiomer, leaving the D-enantiomer untouched.

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol: Resolution of DL-Alanine-2-D1

Materials:

-

Crude DL-Alanine-2-D1

-

L-amino acid oxidase (from Crotalus adamanteus or other suitable source)

-

Catalase (to decompose hydrogen peroxide byproduct)

-

Tris-HCl buffer (pH 7.5)

-

Cation exchange resin (e.g., Dowex 50W-X8)

-

Ammonium hydroxide solution

Procedure:

-

Reaction Setup: Dissolve the crude DL-Alanine-2-D1 in Tris-HCl buffer (50 mM, pH 7.5).

-

Enzyme Addition: Add L-amino acid oxidase and catalase to the solution. The optimal enzyme concentration should be determined empirically.

-

Reaction Conditions: Incubate the reaction mixture at 37 °C with gentle agitation for 12-24 hours. The progress of the reaction can be monitored by chiral HPLC to confirm the complete conversion of the L-enantiomer.

-

Enzyme Removal: Denature and remove the enzymes by heating the solution to 90 °C for 10 minutes, followed by centrifugation or filtration.

-

Purification:

-

Load the supernatant onto a column packed with a cation exchange resin (H⁺ form).

-

Wash the column with deionized water to remove the pyruvate and other anionic/neutral components.

-

Elute the this compound from the resin using an aqueous solution of ammonium hydroxide (e.g., 2 M).

-

Collect the fractions containing the D-alanine (can be monitored by ninhydrin test).

-

Evaporate the solvent under reduced pressure to obtain the purified this compound.

-

The product can be further purified by recrystallization from a water/ethanol mixture.

-

Stereoselective Chemical Synthesis of this compound

This approach offers a more direct route to this compound by employing a stereoselective deuteration step. A notable method involves the catalytic stereoinversion of L-alanine.

Catalytic Stereoinversion of L-Alanine

This elegant method utilizes a combination of an achiral pyridoxal analogue (such as dichloropyridoxal) and a chiral base to catalyze the deuteration of L-alanine with inversion of stereochemistry, yielding this compound.[6]

Mechanism of Action: Stereochemical Inversion

Similar to the H/D exchange, the reaction proceeds through a Schiff base intermediate. The chiral base facilitates the deprotonation of the α-carbon of the L-alanine-Schiff base intermediate. The resulting planar carbanion is then stereoselectively protonated (in this case, deuterated) from the opposite face by a deuteron from D₂O, leading to the formation of the D-enantiomer. The chirality of the base dictates the facial selectivity of the deuteration step, resulting in a high enantiomeric excess of the D-product.[7]

Experimental Protocol: Stereoinversion of L-Alanine

Materials:

-

L-Alanine

-

Dichloropyridoxal analogue (achiral catalyst)

-

Chiral base (e.g., a chiral amine)

-

Deuterium oxide (D₂O)

-

Buffer solution (e.g., phosphate buffer in D₂O)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve L-alanine, the dichloropyridoxal analogue, and the chiral base in D₂O buffered to a neutral pD.

-

Reaction Conditions: Stir the reaction mixture at room temperature (approximately 25 °C) for a specified period (e.g., 24-72 hours), monitoring the reaction progress by chiral HPLC.

-

Work-up and Purification: The purification protocol will depend on the specific catalyst and base used. Generally, it will involve removal of the catalyst and base, followed by purification of the this compound using techniques such as ion-exchange chromatography and recrystallization, as described in the enzymatic resolution section.

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on factors such as desired purity, scale, cost, and available expertise.

| Method | Typical Yield | Enantiomeric Excess (e.e.) | Isotopic Enrichment | Advantages | Disadvantages |

| Chemo-enzymatic Synthesis | Moderate to High | >99% | >98% | High enantioselectivity, mild enzymatic reaction conditions, well-established methods. | Multi-step process, requires enzyme and subsequent removal, initial deuteration is non-selective. |

| Stereoselective Chemical Synthesis | Moderate | High (>95%) | >98% | Direct conversion from L-alanine, fewer steps, mild reaction conditions. | Requires a specific chiral base and catalyst, optimization of reaction conditions can be challenging. |

Purity and Isotopic Enrichment Analysis

Rigorous analytical chemistry is paramount to confirm the identity, purity, and isotopic labeling of the synthesized this compound.

Enantiomeric Purity Determination by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of amino acids.

Experimental Protocol: Chiral HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.

-

Chiral Stationary Phase: A teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) is often effective for the direct separation of underivatized amino acid enantiomers.

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol, water, and small amounts of an acid (e.g., acetic acid) and a base (e.g., triethylamine). The exact composition should be optimized for the specific column and system. For example, a mobile phase of 80:20 (v/v) methanol/water with 0.1% acetic acid and 0.05% triethylamine can be a good starting point.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for underivatized amino acids.

-

Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-alanine enantiomers: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.

Isotopic Enrichment and Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the position and extent of deuterium incorporation.

-

¹H NMR Spectroscopy: In a deuterated solvent (e.g., D₂O), the spectrum of this compound will show a significant reduction or complete absence of the quartet corresponding to the α-proton (around 3.7 ppm) compared to the unlabeled D-alanine standard. The integral of the residual α-proton signal relative to the methyl doublet can be used to quantify the isotopic enrichment.[2]

-

²H NMR Spectroscopy: Deuterium NMR provides a direct method to observe the incorporated deuterium. A single resonance corresponding to the deuterium at the C-2 position will be observed, confirming the site of labeling. The integral of this signal can be used for quantification.[8]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a characteristic triplet for the α-carbon due to coupling with the deuterium atom, providing further confirmation of the labeling position.

Mass Spectrometry for Isotopic Purity

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) after derivatization, is a highly sensitive technique for determining isotopic enrichment.

Experimental Protocol: GC-MS Analysis

-

Derivatization: Amino acids are not volatile and require derivatization prior to GC-MS analysis. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[9]

-

GC Separation: The derivatized sample is injected into a gas chromatograph with a suitable capillary column to separate the analyte from any impurities.

-

MS Detection: The mass spectrometer will detect the molecular ion of the derivatized this compound. The mass spectrum will show an increase of one mass unit (M+1) compared to the derivatized unlabeled D-alanine. The relative intensities of the M+0 and M+1 peaks can be used to calculate the isotopic enrichment.

Conclusion

The synthesis of high-purity this compound is a challenging yet achievable goal for researchers in the pharmaceutical and life sciences. This guide has outlined two robust synthetic strategies: a chemo-enzymatic approach and a stereoselective chemical method. The choice between these methods will be dictated by the specific requirements of the research, including scale, cost, and desired purity. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to make informed decisions and successfully execute these syntheses. Furthermore, the emphasis on rigorous analytical validation using a combination of chiral HPLC, NMR, and MS ensures the integrity of the final product, a critical factor for its application in sensitive research and development settings.

References

- Azam, M. A., & Jayaram, U. (2016). Alanine racemase: a potential therapeutic target for antimicrobial agents. RSC Advances, 6(73), 68821-68832.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purity of D-Alanine-d7. BenchChem Technical Guides.

- Dunathan, H. C. (1971). Stereochemical aspects of pyridoxal phosphate catalysis. Advances in enzymology and related areas of molecular biology, 35, 79-134.

- Eliason, J. L., & Viola, R. E. (2000). Probing the reaction mechanism of alanine racemase by positional isotope exchange. Archives of biochemistry and biophysics, 382(2), 269-274.

- Höhne, M., Kühl, B., & Robins, K. (2018). Efficient asymmetric synthesis of (R)-and (S)-amines by deracemisation using coupled transaminases. Catalysis Science & Technology, 8(1), 162-169.

- Kim, J., & Kim, H. S. (2019). Biocatalytic synthesis of chiral amines using ω-transaminases: recent advances and applications. Biotechnology advances, 37(6), 107399.

- Martins, J. C., & Willem, R. (2002). Absolute configuration of chiral molecules from the sign of the one-bond C-H coupling constant. Journal of the American Chemical Society, 124(35), 10342-10343.

- Moozeh, K., So, S., & Chin, J. (2015). Catalytic Stereoinversion of L‐Alanine to Deuterated D‐Alanine.

- O'Donnell, M. J. (2001).

- Scott, J. W. (1984). Asymmetric synthesis of α-amino acids. Industrial & Engineering Chemistry Product Research and Development, 23(2), 264-273.

- Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press.

- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Technical Bulletin.

- Toney, M. D. (2011). Reaction specificity in pyridoxal phosphate enzymes. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1814(11), 1407-1418.

- Vogel, A. I. (1989). Vogel's textbook of practical organic chemistry. Longman Scientific & Technical.

- Walsh, C. (1979).

- Yoshimura, T., Esaki, N., & Soda, K. (1994). Thermostable D-amino acid aminotransferase: a new tool for the practical synthesis of D-amino acids. Bioscience, biotechnology, and biochemistry, 58(12), 2151-2155.

- Zechel, D. L., & Withers, S. G. (2000). Glycosyl transferases: mechanism and inhibition. Accounts of chemical research, 33(1), 11-18.

- Zhang, X., & Xu, Y. (2018). Recent advances in the biocatalytic synthesis of chiral amines. Current Opinion in Chemical Biology, 43, 77-84.

- Zheng, J., Tang, J., Chen, J., Li, Y., Wu, H., Gao, Z., & Wu, X. (2021).

- Zweckstetter, M. (2008). NMR: prediction of protein structure and dynamics.

- YouTube. (2017, August 22).

- ChemRxiv. (2022).

- PubMed. (2011).

- Sigma-Aldrich. (n.d.).

- PubMed. (2025). A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography–Mass Spectrometry Analysis for Protein Kinetics.

- ResearchGate. (2014).

- PubMed. (1995). 1H-2H exchange in the perfused rat liver metabolizing [3-13C]alanine and 2H2O as detected by multinuclear NMR spectroscopy.

- PubMed. (2016). Alanine racemase is essential for the growth and interspecies competitiveness of Streptococcus mutans.

- ACS Publications. (2017). Pyridoxal 5′-Phosphate (PLP)

- LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Brieflands. (2015).

- MDPI. (2020). A three-dimensional HPLC system for the determination of alanine, valine, isoleucine, allo-isoleucine and leucine enantiomers in human physiological fluids.

- Phenomenex. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereochemical Evidence for the Evolution of Pyridoxal-phosphate Enzymes of Various Function from a Common Ancestor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

Biological Half-Life and Pharmacokinetics of D-Alanine-2-D1 in In Vivo Studies

The following technical guide details the biological stability, pharmacokinetics, and experimental utility of D-Alanine-2-D1.

Executive Summary: The "Metabolic Brake" Strategy

In the landscape of D-amino acid research, This compound (deuterated at the

Native D-Alanine is a critical biomarker for bacterial peptidoglycan synthesis and a co-agonist at the NMDA receptor glycine site. However, its utility as a tracer or therapeutic agent is compromised by rapid oxidative deamination driven by D-Amino Acid Oxidase (DAAO) and high renal clearance.

Core Technical Insight: Substituting the

Mechanistic Foundation: The Deuterium Kinetic Isotope Effect[1]

To understand the half-life extension, one must first quantify the resistance to enzymatic cleavage. The oxidation of D-Alanine by DAAO involves the abstraction of the

The DAAO Bottleneck

DAAO is a flavoprotein (FAD-dependent) predominantly localized in the mammalian kidney, liver, and brain.[1] It converts D-Alanine into imino-pyruvate, which spontaneously hydrolyzes to pyruvate and ammonia.

-

Reaction:

-

Rate-Determining Step: The abstraction of the hydride (or deuteride) from the C2 position.

Quantifying the KIE

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point energy.

-

Primary KIE (

): In vitro studies with DAAO demonstrate a primary substrate isotope effect of ~9.1 at low pH and ~2.3 at physiological pH. -

Implication: The enzymatic degradation rate (

) for this compound is reduced by a factor of 2–9 compared to native D-Alanine.

Visualization of the Metabolic Pathway

The following diagram illustrates the differential processing of this compound versus its native counterpart.

Figure 1: Metabolic fate of this compound. The primary Kinetic Isotope Effect specifically acts as a "brake" on the DAAO oxidation pathway, while renal clearance remains the dominant, unaltered elimination route.

Pharmacokinetic Profile: In Vivo Half-Life Analysis

While the enzymatic rate is slowed significantly, the systemic half-life (

Quantitative Comparison (Human & Murine Models)

| Parameter | Native D-Alanine (H) | This compound (D) | Mechanistic Driver |

| Enzymatic | 100% (Baseline) | ~10–40% of Baseline | Primary KIE on C-H bond cleavage. |

| Renal Clearance ( | High (~200 mL/min) | High (Unchanged) | Stereoselective transporters (ASCT2) do not distinguish H vs D. |

| Systemic Half-Life ( | 0.46 ± 0.04 h | ~0.60 – 0.80 h (Estimated) | Metabolic stabilization is dampened by rapid renal washout. |

| Bioavailability ( | High | High | Unaffected by deuteration. |

| Metabolic Product | Pyruvate (Rapid formation) | Pyruvate (Delayed formation) | Reduced background noise in metabolic imaging. |

The "Renal Floor" Effect

It is critical to note that deuteration does not make the molecule infinitely stable .

-

In humans, fractional excretion of D-Alanine is high (approaching 100% of the filtered load in bolus doses).

-

Therefore, even if DAAO metabolism were completely halted (

), the half-life would only increase to the limit defined by the glomerular filtration rate (GFR) and tubular reabsorption saturation.

Experimental Protocol: Measuring Biological Half-Life

To accurately determine the

Study Design

-

Subject: C57BL/6 Mice (Wild Type vs. DAAO-/- as negative control).

-

Compound: this compound (98%+ isotopic purity).

-

Dose: 10 mg/kg IV bolus (to bypass absorption kinetics).

Workflow Diagram

Figure 2: Step-by-step workflow for pharmacokinetic validation of this compound.

Detailed Methodology

-

Sample Prep: Collect 20

L plasma. Precipitate proteins with methanol. -

Derivatization (Critical): this compound is chiral. Use Marfey’s Reagent (FDAA) or (+)-FLEC to create diastereomers. This allows the separation of D-Ala-2-D1 from endogenous L-Ala on a standard C18 reverse-phase column.

-

Note: Direct analysis without chiral derivatization will fail due to interference from abundant L-Alanine.

-

-

MS Detection:

-

Monitor the transition for derivatized D-Ala-2-D1 (Mass = Native + 1 Da).

-

Self-Validation: Ensure no "cross-talk" from natural isotopes of L-Alanine by monitoring the M+1 peak in a blank plasma sample.

-

-

Calculation: Plot

vs. Time. The slope of the terminal elimination phase (

Applications and Strategic Utility

Bacterial Infection Imaging

The primary utility of this compound is in metabolic labeling of bacteria .

-

Mechanism: Bacteria incorporate D-Alanine into peptidoglycan.[2][3][4][5][6] Mammals do not.[7]

-

The Problem: Rapid mammalian oxidation of native D-Ala creates a background signal (radioactive pyruvate/acetate) that obscures the infection site.

-

The D-Ala-2-D1 Advantage: By slowing oxidation, the "background" signal is minimized. The tracer remains intact longer, allowing for higher accumulation in bacteria relative to sterile tissue.

NMDA Receptor Modulation

D-Alanine is a potent co-agonist at the NMDA receptor.

-

Therapeutic Context: In schizophrenia (hypofunction of NMDA), elevating D-amino acid levels is therapeutic.

-

Utility: this compound serves as a "metabolically stable" analog that can sustain receptor occupancy longer than native D-Alanine, providing a more stable window for behavioral studies.

References

-

Kinetic Analysis of D-Alanine upon Oral Intake in Humans Source: PubMed / Scientific Reports (2024) URL:[Link] Key Data: Establishes the baseline human half-life of native D-Alanine at 0.46 hours.

-

pH and Kinetic Isotope Effects in D-Amino Acid Oxidase Catalysis Source: PubMed / Journal of Biological Chemistry URL:[Link] Key Data: Defines the primary substrate isotope effect (

) for this compound. -

Sensing Living Bacteria in Vivo Using D-Alanine-Derived 11C Radiotracers Source: ACS Central Science URL:[Link] Key Data: Demonstrates the utility of D-Alanine tracers for infection imaging and the issue of mammalian background metabolism.[2][4]

-

Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 Source: PubMed Central (PMC) URL:[Link] Key Data: comparative study showing that while deuteration reduces defluorination (metabolism), renal clearance remains a dominant factor in elimination.[2]

-

D-Alanine Metabolism is Essential for Growth and Biofilm Formation of Streptococcus mutans Source: PubMed URL:[Link] Key Data: Validates the bacterial specificity of D-Alanine incorporation pathways.[2][4][7]

Sources

- 1. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-Alanine metabolism is essential for growth and biofilm formation of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. D-alanyl-D-alanine-Modified Gold Nanoparticles Form a Broad-Spectrum Sensor for Bacteria [thno.org]

Methodological & Application

Application Note: Protocol for Using D-Alanine-2-D1 as an Internal Standard in LC-MS

Executive Summary & Scientific Rationale

The Target: D-Alanine

D-Alanine (D-Ala) is a critical biomarker in peptidoglycan synthesis (bacterial viability) and a co-agonist at the NMDA receptor in the mammalian central nervous system. Accurate quantification is challenging due to the overwhelming abundance of its chiral counterpart, L-Alanine, in biological matrices.

The Internal Standard: D-Alanine-2-D1

The user has specified This compound (deuterium at the

Critical Technical Challenges:

-

Isotopic Interference (Cross-talk): A single deuterium substitution (+1 Da shift) results in significant interference from the natural

C isotope of the unlabeled analyte (M+1). This requires mathematical correction. -

Chiral Resolution: D-Ala must be chromatographically separated from L-Ala; otherwise, the L-Ala signal (often

higher) will suppress the D-Ala signal and distort the internal standard response. -

Label Stability: The deuterium at the

-position (C2) is weakly acidic. Prolonged exposure to high pH (often required for derivatization) can lead to Deuterium-Hydrogen (D/H) exchange, causing signal loss.

Experimental Workflow Diagram

The following diagram outlines the critical path, emphasizing the "Danger Zones" where label loss or interference occurs.

Figure 1: Workflow for this compound analysis. Note the critical control of pH during derivatization to prevent loss of the alpha-deuterium label.

Pre-Analytical Protocol: Reagents & Stability

Internal Standard Preparation

-

Stock Solution: Dissolve this compound in 0.1 M HCl .

-

Reasoning: The

-proton is stable at acidic pH. Storing in water or basic buffer increases the risk of slow exchange over months.

-

-

Working Solution: Dilute in 0.1% Formic Acid in Methanol. Store at -20°C.

Matrix Considerations

-

Blank Matrix: Ensure you have a "surrogate matrix" (e.g., PBS or BSA) that is free of D-Alanine for calibration curves, as biological matrices contain endogenous D-Ala.

Protocol: Sample Preparation & Derivatization

Since Alanine is small and polar, it retains poorly on C18. We use Marfey’s Reagent (FDAA or FDLA) to increase hydrophobicity and, crucially, to separate D- from L-enantiomers on a standard C18 column.

WARNING: Marfey's reaction requires alkaline pH (NaHCO₃). You must strictly limit time and temperature to prevent the this compound label from exchanging with water protons.

Step-by-Step Procedure:

-

Sample Spiking:

-

Aliquot

of sample. -

Add

of This compound Internal Standard (IS) working solution. -

Note: The IS concentration should be

the expected endogenous D-Ala concentration to swamp the M+1 interference (see Section 6).

-

-

Protein Precipitation:

-

Add

cold Methanol. Vortex 30s. Centrifuge at -

Transfer

supernatant to a fresh tube.

-

-

Derivatization (The Critical Step):

-

Add

1 M NaHCO₃ (pH control). -

Add

1% FDAA (Marfey’s Reagent) in Acetone. -

Incubate at 40°C for exactly 45 minutes.

-

Control: Do NOT exceed 50°C or 60 minutes. Higher stress promotes

-proton exchange.

-

-

Quenching:

-

Immediately add

1 M HCl to neutralize the reaction and lock the deuterium label. -

Add

mobile phase A (Water + 0.1% Formic Acid). -

Filter (0.22

m) and inject.

-

LC-MS/MS Conditions

Chromatography (Reverse Phase)

-

Column: C18 High Strength Silica (e.g., Waters HSS T3 or Phenomenex Kinetex),

, 1.8 -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0–2 min: 10% B (Isocratic hold to elute salts)

-

2–10 min: 10%

40% B (Slow ramp for chiral separation) -

10–12 min: 95% B (Wash)

-

-

Elution Order: L-Ala-FDAA elutes before D-Ala-FDAA.

Mass Spectrometry (MRM Parameters)

Using a Triple Quadrupole MS in Negative Ion Mode (FDAA derivatives ionize best in negative mode).

| Analyte | Precursor ( | Product ( | Retention Time | Collision Energy |

| D-Alanine (Natural) | 340.1 | 294.1 | ~6.5 min | 25 eV |

| This compound (IS) | 341.1 | 295.1 | ~6.5 min | 25 eV |

-

Note: The Precursor mass is calculated as: Alanine (

) + FDAA (-

D-Ala (Natural):

( -

D-Ala-2-D1:

(

-

Data Analysis: The "d1" Correction Protocol

This is the most critical section for scientific integrity. Because the IS is only +1 Da heavier than the analyte, the Natural Isotope Effect (M+1) of the analyte will appear in the IS channel.

The Problem Visualized